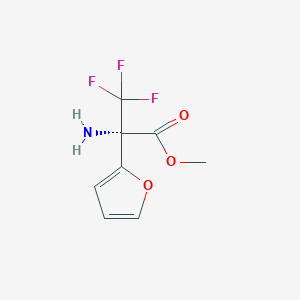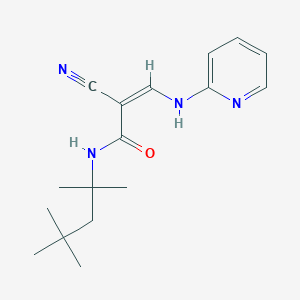
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile, also known as TIAP, is an organic compound with a wide range of applications in chemical and biological research. TIAP is a type of organic azole compound, which is composed of a nitrogen-containing heterocyclic ring system, and is highly reactive. It has been used in a variety of scientific research applications, such as in the synthesis of other organic compounds, as a catalyst in organic synthesis, and as a tool for studying biochemical and physiological effects. In addition, TIAP has been used in a number of laboratory experiments to study its mechanism of action, advantages and limitations, and potential future applications.
科学的研究の応用
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has a number of applications in scientific research. It has been used as a tool for studying the biochemical and physiological effects of various compounds and drugs. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been used in a number of laboratory experiments to study its mechanism of action, advantages and limitations, and potential future applications. It has also been used in organic synthesis as a catalyst, and has been used in the synthesis of other organic compounds, such as polymers, polysaccharides, and other materials.
作用機序
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is a highly reactive compound and has been used in a number of laboratory experiments to study its mechanism of action. It has been shown to interact with various molecules, including proteins, DNA, and other organic compounds, in order to affect their biochemical and physiological properties. 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been shown to bind to proteins, DNA, and other molecules in order to alter their structure and function. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been shown to interact with enzymes, hormones, and other molecules in order to affect their biochemical and physiological properties.
Biochemical and Physiological Effects
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been shown to have a number of biochemical and physiological effects on various molecules and organisms. It has been shown to interact with proteins, DNA, and other molecules in order to alter their structure and function. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been shown to interact with enzymes, hormones, and other molecules in order to affect their biochemical and physiological properties. 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has also been shown to have a number of anti-inflammatory and anti-microbial effects, as well as a number of other beneficial effects on the body.
実験室実験の利点と制限
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has a number of advantages and limitations when it comes to laboratory experiments. One of the primary advantages of 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is its high reactivity, which makes it an ideal tool for studying the biochemical and physiological effects of various compounds and drugs. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is highly soluble in a variety of solvents, making it easy to work with in laboratory experiments. However, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is also highly reactive and can cause unwanted side reactions in laboratory experiments. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile can be difficult to work with in certain solvents, and can be toxic in high concentrations.
将来の方向性
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has a number of potential future applications in scientific research. It has been used in a number of laboratory experiments to study its mechanism of action, advantages and limitations, and potential future applications. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been used in organic synthesis as a catalyst, and has been used in the synthesis of other organic compounds, such as polymers, polysaccharides, and other materials. 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has also been used in a number of biochemical and physiological studies, and has been shown to have a number of beneficial effects on the body. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been used in a number of drug development studies, as well as in the development of new materials and technologies. Finally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been used in a number of medical diagnostic studies, and has been used to study the effects of various compounds and drugs on the body.
合成法
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is synthesized through a method known as the Ullmann reaction, which involves the coupling of an aryl iodide and an amine in the presence of a copper catalyst. The Ullmann reaction has been used for the synthesis of various organic compounds, including 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile. The reaction proceeds through a series of steps, including the formation of an aryl-Cu intermediate, which is then followed by the coupling of the aryl iodide and amine. The resulting product is 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile. The Ullmann reaction is a convenient and efficient method for the synthesis of 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile, and has been widely used in the synthesis of other organic compounds.
特性
IUPAC Name |
(Z)-3-(4-iodoanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN6/c11-8-1-3-9(4-2-8)13-6-7(5-12)10-14-16-17-15-10/h1-4,6,13H,(H,14,15,16,17)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLSSZHYUFEBJR-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C2=NNN=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(/C#N)\C2=NNN=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-{[(4-methylphenyl)sulfonyl]amino}propanoate,97%](/img/structure/B6313779.png)

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate, 97%](/img/structure/B6313783.png)









